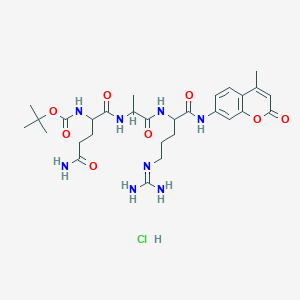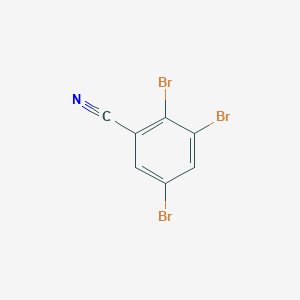![molecular formula C8H7Cl2N B12099787 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine is an organic compound with the molecular formula C8H7Cl2N It belongs to the class of heterocyclic compounds, specifically pyridines fused with a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and selectivity.
化学反应分析
Types of Reactions
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces dechlorinated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, targeting specific pathways and molecular targets.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用机制
The mechanism by which 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the context and the specific application being studied.
相似化合物的比较
Similar Compounds
- 1,3-dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
- 1,3-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Uniqueness
Compared to similar compounds, 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine is unique due to its specific structural arrangement and the presence of two chlorine atoms at distinct positions
属性
分子式 |
C8H7Cl2N |
|---|---|
分子量 |
188.05 g/mol |
IUPAC 名称 |
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C8H7Cl2N/c9-7-4-5-2-1-3-6(5)8(10)11-7/h4H,1-3H2 |
InChI 键 |
NVSSGOHGTZCSHP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=NC(=C2C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)


![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)







![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)
![3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B12099792.png)

